2-(3-Methylphenyl)isonicotinonitrile
Description
2-(3-Methylphenyl)isonicotinonitrile is a heteroaromatic compound featuring a pyridine ring substituted with a nitrile group at the 2-position and a 3-methylphenyl group at the 4-position. Its molecular formula is C₁₃H₁₀N₂, with a molecular weight of 194.24 g/mol. The nitrile group (-C≡N) confers distinct electronic and steric properties, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.
Key spectral characteristics include:
- IR: A strong absorption band at ~2220 cm⁻¹ (C≡N stretch).
- NMR: Aromatic proton signals in the δ 7.2–8.5 ppm range and a singlet for the methyl group at δ 2.4 ppm.
- GC-MS: A molecular ion peak at m/z 194 with fragmentation patterns indicative of the nitrile and methylphenyl substituents.
Properties
IUPAC Name |
2-(3-methylphenyl)pyridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c1-10-3-2-4-12(7-10)13-8-11(9-14)5-6-15-13/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDRNSNAXFAZFHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC=CC(=C2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(3-Methylphenyl)isonicotinonitrile involves the Suzuki–Miyaura coupling reaction. This reaction typically employs a palladium catalyst to couple an aryl halide with an organoboron compound under mild conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar coupling reactions but on a larger scale. The choice of reagents and conditions can be optimized for cost-effectiveness and yield. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylphenyl)isonicotinonitrile can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are often employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.
Scientific Research Applications
2-(3-Methylphenyl)isonicotinonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its use as a precursor for pharmaceutical compounds.
Industry: It can be utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Methylphenyl)isonicotinonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The nitrile group can participate in hydrogen bonding and other interactions, affecting the compound’s activity and selectivity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 2-(3-Methylphenyl)isonicotinonitrile with structurally related compounds from the evidence:
| Compound Name | Molecular Formula | Functional Groups | Key Substituents |
|---|---|---|---|
| This compound | C₁₃H₁₀N₂ | Nitrile, pyridine | 3-Methylphenyl, isonicotinoyl |
| 3-Methyl-N-[2-(3-methylbenzamido)phenyl]benzamide (I) | C₂₂H₂₀N₂O₂ | Amide, benzene | 3-Methylphenyl, benzamide |
| 2-(3-Methylphenyl)-1H-benzimidazole (II) | C₁₄H₁₂N₂ | Benzimidazole, benzene | 3-Methylphenyl |
Key Observations :
- The nitrile group in the target compound is electron-withdrawing , lowering LUMO energy and enhancing electrophilicity compared to the amide in Compound I, which has electron-donating N-H groups .
- Compound II’s benzimidazole core allows for hydrogen bonding (via N-H), unlike the nitrile or amide derivatives, influencing solubility and biological activity.
Mechanistic Insights :
- The target compound’s synthesis may involve nucleophilic aromatic substitution (e.g., replacing a halogen with -C≡N), contrasting with Compound I’s amide coupling (dependent on leaving group efficiency) .
- Compound II’s formation under high-temperature protonation aligns with benzimidazole cyclization mechanisms, which are less relevant to nitrile synthesis.
Spectroscopic and Computational Data
IR Spectral Comparison :
| Compound | Key IR Peaks (cm⁻¹) |
|---|---|
| This compound | 2220 (C≡N), 1600 (C=C aromatic) |
| Compound I | 3300 (N-H), 1650 (C=O amide) |
| Compound II | 3400 (N-H benzimidazole), 1500 (C=N) |
DFT Calculations (Hypothesized for Target Compound) :
- HOMO : Localized on the pyridine ring and nitrile group, suggesting susceptibility to electrophilic attack.
- LUMO : Dominated by the nitrile’s π* orbital, facilitating nucleophilic additions (e.g., hydrolysis to amides).
In contrast, Compound I’s HOMO is centered on the amide nitrogen lone pairs, while Compound II’s HOMO involves benzimidazole π-electrons .
Reactivity Contrasts :
- The nitrile group undergoes hydrolysis to carboxylic acids or reduction to amines, whereas Compound I’s amide is resistant to hydrolysis under mild conditions. Compound II’s imidazole ring participates in acid-base reactions, enhancing pharmacokinetic properties.
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